molecular formula C25H21ClN2O4 B2568829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034551-68-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2568829
CAS No.: 2034551-68-1
M. Wt: 448.9
InChI Key: GTVOQGADIHYFSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzo[f][1,4]oxazepin ring and the xanthene ring are likely to be key structural components .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

The compound, related to the [1,4]oxazepine class, has been studied for its potential in medicinal chemistry. Sapegin et al. (2018) discovered that primary sulfonamides, structurally related to this compound, facilitate the construction of [1,4]oxazepine rings and act as enzyme prosthetic zinc-binding groups. These compounds have shown strong inhibition of human carbonic anhydrases, which are relevant for therapeutic applications (Sapegin et al., 2018).

Antibacterial and Antitumor Activities

The compound's structural analogs have demonstrated significant antibacterial and antitumor activities. Palkar et al. (2017) synthesized novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also showed cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, Song et al. (2013) reported the synthesis of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide derivatives with significant antitumor activities, particularly effective against human hepatocellular carcinoma and leukemia cell lines (Song et al., 2013).

Synthesis and Chemical Properties

The compound, due to its structural complexity, has been a subject of study in the context of synthetic chemistry. For instance, MacNeil et al. (2008) explored carbanionic Friedel-Crafts equivalents, providing regioselective routes to dibenzo[b,f]azepinones, closely related to the chemical structure (MacNeil et al., 2008).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with biological systems or its potential uses in pharmaceuticals .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c26-17-9-10-20-16(13-17)14-28(23(29)15-31-20)12-11-27-25(30)24-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)24/h1-10,13,24H,11-12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVOQGADIHYFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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